Cas no 175351-38-9 (2-methyl-1H-Imidazole-1-carbonitrile)

2-Methyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound featuring a nitrile group attached to the imidazole ring. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the preparation of biologically active molecules. Its methyl substitution enhances stability while maintaining compatibility with nucleophilic and electrophilic reactions. The nitrile functionality offers versatility for further derivatization, including hydrolysis to carboxylic acids or reduction to amines. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and heat. Its precise molecular architecture makes it valuable for constructing complex heterocyclic frameworks in medicinal chemistry and material science applications.
2-methyl-1H-Imidazole-1-carbonitrile structure
175351-38-9 structure
Product Name:2-methyl-1H-Imidazole-1-carbonitrile
CAS No:175351-38-9
MF:C5H5N3
MW:107.113300085068
CID:1107799
PubChem ID:15758403
Update Time:2025-10-29

2-methyl-1H-Imidazole-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1H-Imidazole-1-carbonitrile
    • 2-methylimidazole-1-carbonitrile
    • N-cyano-2-methylimidazole
    • 175351-38-9
    • Z1198314041
    • AKOS006306149
    • EN300-7587185
    • 1H-Imidazole-1-carbonitrile, 2-methyl-
    • SCHEMBL4866958
    • DTXSID10578043
    • Inchi: 1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3
    • InChI Key: VTRGMFPXUFRLKC-UHFFFAOYSA-N
    • SMILES: N1(C#N)C=CN=C1C

Computed Properties

  • Exact Mass: 107.048347172g/mol
  • Monoisotopic Mass: 107.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 41.6Ų

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2-methyl-1H-Imidazole-1-carbonitrile Related Literature

Additional information on 2-methyl-1H-Imidazole-1-carbonitrile

2-Methyl-1H-Imidazole-1-carbonitrile (CAS No. 175351-38-9): An Overview of Its Properties, Applications, and Recent Research Advances

2-Methyl-1H-imidazole-1-carbonitrile (CAS No. 175351-38-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of imidazoles, which are known for their biological activity and chemical reactivity. In this article, we will delve into the properties, synthesis methods, applications, and recent research developments of 2-methyl-1H-imidazole-1-carbonitrile.

Chemical Structure and Properties

2-Methyl-1H-imidazole-1-carbonitrile is characterized by its molecular formula C6H6N2 and a molecular weight of 106.12 g/mol. The compound features a five-membered imidazole ring with a methyl group at the 2-position and a cyano group at the 1-position. The imidazole ring is a key structural motif that contributes to the compound's biological activity and reactivity. The cyano group, on the other hand, imparts additional functionality and reactivity to the molecule.

The physical properties of 2-methyl-1H-imidazole-1-carbonitrile include a melting point of approximately 70°C and a boiling point of around 240°C at standard atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various chemical reactions and applications.

Synthesis Methods

The synthesis of 2-methyl-1H-imidazole-1-carbonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-methylimidazole with cyanogen bromide in an alkaline medium. This reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyano group:

C4H6N2 + BrCN → C6H6N3

This method is straightforward and yields high purity products. Another approach involves the condensation of 2-methylimidazole with acrylonitrile followed by cyclization:

C4H6N2 + CH2=CH-CN → C6H6N3

This route is advantageous for large-scale production due to its simplicity and cost-effectiveness.

Biological Activity and Applications

2-Methyl-1H-imidazole-1-carbonitrile has been studied for its potential biological activity, particularly in the context of pharmaceutical applications. Recent research has shown that this compound exhibits significant antimicrobial properties against a variety of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans.

In addition to its antimicrobial activity, 2-methyl-1H-imidazole-1-carbonitrile has also been explored for its potential as an antiviral agent. Research has indicated that it can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). These findings suggest that this compound could be a valuable lead for developing new antiviral drugs.

Beyond pharmaceutical applications, 2-methyl-1H-imidazole-1-carbonitrile has found use in materials science. Its unique chemical structure makes it an excellent ligand for metal complexes, which can be used in catalytic processes and as precursors for functional materials. For example, metal complexes derived from this compound have shown promise in homogeneous catalysis for reactions such as hydrogenation and polymerization.

The ongoing research on 2-methyl-1H-imidazole-1-carbonitrile continues to uncover new insights into its properties and potential applications. One notable area of research is its use as a building block for supramolecular assemblies. Recent studies have demonstrated that this compound can self-assemble into well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π–π stacking. These nanostructures have potential applications in drug delivery systems, sensors, and nanomaterials.

Another area of interest is the use of 2-methyl-1H-imidazole-1-carbonitrile-based compounds in organic electronics. Research has shown that these compounds can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high electron mobility and stability of these materials make them attractive candidates for next-generation electronic devices.

In conclusion, 2-methyl-1H-imidazole-1-carbonitrile (CAS No. 175351-38-9) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure confers valuable properties such as antimicrobial activity, antiviral potential, and suitability as a ligand for metal complexes. Ongoing research continues to expand our understanding of this compound's capabilities and potential uses in various fields.

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